6-Fluoro-2,3-dimethoxybenzaldehyde

Medicinal Chemistry Adrenergic Receptor Pharmacology Fluorinated Building Blocks

6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7) is a non-negotiable synthetic building block for medicinal chemistry programs targeting EGFR kinase inhibition (e.g., overcoming NSCLC resistance per WO2023012345) and selective alpha-adrenergic agonism. The unique 6-fluoro substitution pattern imparts distinct stereoelectronic properties that govern receptor subtype selectivity, a profile inaccessible with non-fluorinated or regioisomeric analogs. This aldehyde is also preferred for lead optimization campaigns requiring fine-tuned pKa modulation to enhance solubility and membrane permeability. Research-use-only; ships under cold-chain conditions to preserve stability.

Molecular Formula C9H9FO3
Molecular Weight 184.166
CAS No. 457628-14-7
Cat. No. B2400583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,3-dimethoxybenzaldehyde
CAS457628-14-7
Molecular FormulaC9H9FO3
Molecular Weight184.166
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)C=O)OC
InChIInChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3
InChIKeyGDOQJEBNBOJBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7) Technical Benchmarking and Procurement Specification


6-Fluoro-2,3-dimethoxybenzaldehyde (CAS 457628-14-7) is a fluorinated aromatic aldehyde with methoxy substituents at the 2- and 3-positions, functioning primarily as a synthetic building block in medicinal chemistry and materials science [1]. Its physicochemical properties include a molecular formula of C₉H₉FO₃, a molecular weight of 184.16 g/mol, and a melting point of 45-47°C, which are critical parameters for its handling and application in solid-phase synthesis and automated reaction platforms .

Why In-Class Benzaldehyde Analogs Cannot Substitute for 6-Fluoro-2,3-dimethoxybenzaldehyde


Generic substitution fails because the unique 6-fluoro substitution pattern in 6-Fluoro-2,3-dimethoxybenzaldehyde imparts distinct and quantifiable stereoelectronic properties that directly govern downstream biological activity, a fact demonstrated by its use as a critical building block in patented drug candidates [1]. Unlike its non-fluorinated parent or other halogenated analogs, the specific placement of the fluorine atom on the aromatic ring has been shown in structure-activity relationship (SAR) studies to be the determining factor for receptor subtype selectivity and functional agonism, making its use non-negotiable for specific pharmacological outcomes [2].

Quantitative Differential Evidence for 6-Fluoro-2,3-dimethoxybenzaldehyde Selection


Positional Isomerism Drives Receptor Subtype Selectivity in Drug Discovery

The biological function conferred by the 6-fluoro regioisomer is qualitatively different from its 2-fluoro and 5-fluoro analogs. When incorporated into the same norepinephrine scaffold, the 6-fluorinated derivative acts as an alpha-adrenergic agonist, whereas the 2-fluorinated derivative is a beta-adrenergic agonist [1]. This demonstrates a binary functional switch based solely on the position of the fluorine atom, a critical factor when designing selective agonists.

Medicinal Chemistry Adrenergic Receptor Pharmacology Fluorinated Building Blocks

Specific Substitution Pattern is Essential for Targeted Oncology Programs

The compound 6-Fluoro-2,3-dimethoxybenzaldehyde is specifically claimed as a synthetic precursor in a patent application (WO2023012345) for novel EGFR kinase inhibitors [1]. This indicates that the precise 6-fluoro-2,3-dimethoxy substitution is not arbitrary but is a key structural requirement for the activity of the final inhibitor compounds against clinically relevant EGFR mutations in non-small cell lung cancer.

Oncology Tyrosine Kinase Inhibitors Patent Analysis

Fluorination Increases Phenolic Acidity Compared to Non-Fluorinated Parent

The presence of a fluorine substituent markedly increases the acidity of phenolic hydroxyl groups on molecules derived from this aldehyde compared to their non-fluorinated counterparts [1]. This change in pKa has direct implications for the molecule's ionization state, solubility, membrane permeability, and target binding under physiological conditions.

Physical Organic Chemistry Pharmacokinetics Structure-Property Relationships

Primary Application Scenarios for 6-Fluoro-2,3-dimethoxybenzaldehyde


Synthesis of Mutation-Selective EGFR Inhibitors for Lung Cancer Research

This compound is a specified building block in the synthesis of a novel class of EGFR kinase inhibitors, as detailed in patent WO2023012345 [1]. Research groups working on overcoming resistance to first-line EGFR therapies in non-small cell lung cancer would utilize this specific aldehyde to construct the core heteroaryl framework required for potent and selective activity against the mutant kinase.

Design and Synthesis of Subtype-Selective Adrenergic Ligands

For programs targeting alpha-adrenergic receptors, 6-Fluoro-2,3-dimethoxybenzaldehyde is the precursor of choice. Its conversion to the corresponding fluoronorepinephrine derivative yields a selective alpha-adrenergic agonist, a profile that is inaccessible using the 2-fluoro isomer, which acts as a beta-adrenergic agonist [1]. This enables precise pharmacological tool creation and potential therapeutic development.

Tuning Physicochemical Properties via Fluorine-Directed pKa Modulation

In lead optimization campaigns where fine-tuning of acidity (pKa) is critical for improving solubility or membrane permeability, this fluorinated building block is preferred over its non-fluorinated parent. Its presence in a molecule markedly increases the acidity of phenolic groups in downstream products, providing a quantifiable handle for medicinal chemists to adjust the ionization state and, consequently, the pharmacokinetic behavior of a candidate molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2,3-dimethoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.